molecular formula C64H103N21O14S B2517979 Apelin-12 (human, bovine, mouse, rat) CAS No. 229961-08-4

Apelin-12 (human, bovine, mouse, rat)

Cat. No. B2517979
CAS RN: 229961-08-4
M. Wt: 1422.72
InChI Key: KIODTAJAFBDDGP-DGDQILBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Apelin-12, also known as RPRLSHKGPMPF, is an endogenous ligand of the human orphan receptor APJ . It has been shown to reduce arterial blood pressure without producing a change in the heart rate in anesthetized rats . Its vasoactive effect might be exerted by activation of endothelial nitric oxide synthase .


Synthesis Analysis

Due to the chemical instability of apelin-12 in solution, it is recommended to perform the assay with newly solubilized reagents . If it is necessary to store rehydrated reagents, please store the standard peptide, biotinylated peptide, positive control, and antibody frozen at -20°C .


Molecular Structure Analysis

The molecular weight of Apelin-12 is 1422.72 and its chemical formula is C₆₄H₁₀₃N₂₁O₁₄S . The one-letter code for this peptide is RPRLSHKGPMPF .


Chemical Reactions Analysis

Apelin-12 has been found to inhibit HIV-1 and HIV-2 infection in NP-2/CD4/APJ cells . It can inhibit or stimulate the expression of genes associated with apoptosis, mitosis, and DNA repair in IEC-6 and Caco-2 cells, respectively . Apelin-12 induces the production of nitric oxide (NO) via PI3K and Akt signaling pathways in human umbilical vein endothelial cells (HUVECs) .


Physical And Chemical Properties Analysis

Apelin-12 is a solid substance . It is insoluble in DMF, DMSO, and ethanol, but soluble in PBS (pH 7.2) at 5 mg/ml . It should be stored at a temperature below -15°C .

Mechanism of Action

Apelin-12 is an endogenous ligand of the human orphan receptor APJ and has been shown to reduce arterial blood pressure without producing a change in the heart rate in anesthetized rats . Its vasoactive effect might be exerted by activation of endothelial nitric oxide synthase . It induces calcium mobilization in APJ-Gα q16 cells expressing human APJ .

Future Directions

The apelinergic system, including Apelin-12, plays important roles in the physiology and pathophysiology of several organs, including regulation of blood pressure, cardiac contractility, angiogenesis, metabolic balance, and cell proliferation, apoptosis, or inflammation . It is widely expressed in the central nervous system, especially in neurons and oligodendrocytes . Therefore, drugs targeting the apelin/APJ system could provide more therapeutic options for patients with congestive heart failure accompanied with hyponatremia . Further in-depth studies are warranted on the metabolism and signaling pathways associated with the apelin/APJ system .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIODTAJAFBDDGP-TZIGXLGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H103N21O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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